molecular formula C6H2Br3N3 B8691382 2-Azido-1,3,5-tribromobenzene

2-Azido-1,3,5-tribromobenzene

Cat. No. B8691382
M. Wt: 355.81 g/mol
InChI Key: IPUMVXGZEXYYKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azido-1,3,5-tribromobenzene is a useful research compound. Its molecular formula is C6H2Br3N3 and its molecular weight is 355.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Azido-1,3,5-tribromobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azido-1,3,5-tribromobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Azido-1,3,5-tribromobenzene

Molecular Formula

C6H2Br3N3

Molecular Weight

355.81 g/mol

IUPAC Name

2-azido-1,3,5-tribromobenzene

InChI

InChI=1S/C6H2Br3N3/c7-3-1-4(8)6(11-12-10)5(9)2-3/h1-2H

InChI Key

IPUMVXGZEXYYKJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)N=[N+]=[N-])Br)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,4,6-Tribromoaniline (34.16 g, 103.6 mmol) was mixed with acetic acid (600 mL) and sulfuric acid (130 mL) at room temperature. The mixture was stirred to obtain a solution and then cooled in an ice bath to an internal temperature of 10° C. A solution of NaNO2 (7.65 g, 111 mmol) in water (22 mL) was added dropwise over 30 minutes while maintaining the internal temperature of the reaction mixture below 12° C. The reaction mixture was allowed to stir for 30 minutes at the same temperature. A solution of urea (0.90 g) in water (2 mL) was added and the mixture stirred for an additional 10 minutes. A solution of NaN3 (7.65 g, 118 mmol) in water (22 mL) was slowly added and the mixture stirred for an additional 1 hour. Cold water (900 mL) was then slowly added in portions and the mixture stirred for 30 minutes. The precipitate was filtered, washed with water, dissolved in diethyl ether, dried over sodium sulfate and concentrated to give the subtitle compound as an off-white solid (34.2 g, 93%).
Quantity
34.16 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
7.65 g
Type
reactant
Reaction Step Two
Name
Quantity
22 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.9 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
7.65 g
Type
reactant
Reaction Step Four
Name
Quantity
22 mL
Type
solvent
Reaction Step Four
Name
Quantity
900 mL
Type
solvent
Reaction Step Five
Yield
93%

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